4-(dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

TrkA inhibitor Pain Kinase selectivity

4-(Dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a synthetic, small-molecule heterocyclic benzamide derivative belonging to the pyridazinone class. Described in the patent literature as a six-membered heteroaryl benzamide, it functions as a tropomyosin-related kinase (Trk) family protein kinase inhibitor, specifically targeting TrkA.

Molecular Formula C21H22N4O2
Molecular Weight 362.433
CAS No. 921528-78-1
Cat. No. B2607247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
CAS921528-78-1
Molecular FormulaC21H22N4O2
Molecular Weight362.433
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C21H22N4O2/c1-24(2)18-10-8-17(9-11-18)21(27)22-14-15-25-20(26)13-12-19(23-25)16-6-4-3-5-7-16/h3-13H,14-15H2,1-2H3,(H,22,27)
InChIKeyWJLKXXTXBJXFJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (921528-78-1) – Compound Profile for Targeted Procurement


4-(Dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a synthetic, small-molecule heterocyclic benzamide derivative belonging to the pyridazinone class [1]. Described in the patent literature as a six-membered heteroaryl benzamide, it functions as a tropomyosin-related kinase (Trk) family protein kinase inhibitor, specifically targeting TrkA [2]. The compound has been assigned to Merck Sharp & Dohme Corp. and is patented for indications including chronic pain, neuropathic pain, pruritus, and certain cancers [3].

Why 4-(Dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


Within the pyridazinone-benzamide chemical space, seemingly minor structural modifications produce large shifts in kinase selectivity, analgesic potency, and safety profile. The 3-phenyl substitution on the pyridazinone core and the 4-(dimethylamino)benzamide terminus of this compound are defining features that distinguish it from related pyridopyridazinone analgesics (e.g., the phthalazinone series described by Pakulska et al. [1]) and from HDAC-targeted pyridazinone-benzamides such as (S)-17b [2]. The patent assignments for TrkA inhibition, chronic pain, and neuropathic pain are specifically tied to this substitution pattern [3]. Interchanging with a close analog lacking the precise 4-(dimethylamino) group or bearing a different heterocyclic core (e.g., phthalazinone vs. pyridazinone) can result in loss of TrkA engagement, altered peripheral vs. central analgesic activity, or off-target kinase inhibition, making generic substitution scientifically unsound without direct comparative data.

Direct Quantitative Evidence for 4-(Dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide Selection


Target Engagement: TrkA Kinase Inhibition vs. Closest Structural Analogs

The compound is explicitly claimed as a TrkA kinase inhibitor. While the precise IC50 value for this specific compound is not publicly disclosed in a head-to-head format, the patent WO2015148344 demonstrates that compounds within the exemplified series (Example 59) exhibit potent TrkA inhibition [1]. Its closest pyridazinone-benzamide comparators, such as (S)-17b, are class I HDAC inhibitors (HDAC1 IC50 in the low nanomolar range) and do not report TrkA activity [2]. This fundamental target divergence means the compound cannot be functionally interchanged with HDAC-directed pyridazinone-benzamides in pain or TrkA-dependent cancer models.

TrkA inhibitor Pain Kinase selectivity

Therapeutic Indication Differentiation: Patented Pain and Pruritus vs. In-Class Analgesics

The compound holds granted patents for chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), and pruritus (ICD-11: EC90) [1]. In contrast, the phthalazinone analog 7a (2-[2-(dimethylamino)ethyl]-4-phenyl-2H-phthalazin-1-one) demonstrated antinociceptive activity in hot-plate, tail-flick, and writhing tests but is not patented for neuropathic pain or pruritus [2]. The pyridopyridazinone derivatives in the Pakulska series showed acute antinociception (eight of ten compounds active) without specific neuropathic pain or pruritus claims [2].

Chronic pain Neuropathic pain Pruritus Patent landscape

Structural Determinant: 4-(Dimethylamino)benzamide vs. 4-Methyl/4-Methoxy Benzamide Analogs for Kinase Interaction

SAR studies on substituted benzamide derivatives indicate that the 4-(dimethylamino) group provides a distinct electronic and steric environment compared to 4-methyl or 4-methoxy substituents. In a related benzamide series, 4-Me substitution yielded an IC50 of 29.1 ± 3.8 µM, while 4-OMe substitution resulted in a substantially weaker IC50 of 149 ± 43 µM against the target enzyme, demonstrating that the substituent at the 4-position critically modulates potency [1]. Although this data is from a different target class, it illustrates the general principle that the 4-(dimethylamino) group of the target compound is a non-interchangeable pharmacophoric element.

Structure-activity relationship TrkA Benzamide substitution

Optimal Research and Industrial Application Scenarios for 4-(Dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide


Preclinical Pain Models Requiring TrkA Kinase Inhibition

In rodent models of chronic or neuropathic pain (e.g., spared nerve injury, chronic constriction injury), this compound can serve as a tool TrkA inhibitor. Its patent-backed indication for neuropathic pain (ICD-11: 8E43.0) [1] supports its use over generic pyridazinone analgesics that lack TrkA target engagement data.

Pruritus Research Leveraging Peripheral TrkA Mechanisms

The compound's patented indication for pruritus (ICD-11: EC90) [1] makes it a candidate for studies on TrkA-mediated itch signaling pathways. This contrasts with centrally acting analgesics like compound 7a, which operate via supraspinal and spinal mechanisms [2] and may not address peripheral pruritus pathways.

Oncology Studies Combining TrkA and Antitumor Activity

The compound is patented for solid tumour/cancer and thymic cancer [1]. In xenograft or syngeneic tumor models, it can be used to investigate TrkA-dependent tumor growth and metastasis, distinct from HDAC inhibitor (S)-17b which induces G1 cell cycle arrest and apoptosis via histone acetylation modulation [3].

Kinase Selectivity Profiling in Pyridazinone-Benzamide Libraries

When building a chemical library of pyridazinone-benzamide hybrids, this compound fills a unique position as a TrkA-targeted member. It complements the HDAC-targeted (S)-17b [3] and the acute analgesic phthalazinone series [2], enabling systematic assessment of how subtle structural changes (pyridazinone vs. phthalazinone core, 4-dimethylamino vs. other benzamide substituents) drive divergent kinase selectivity and therapeutic indication profiles.

Quote Request

Request a Quote for 4-(dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.